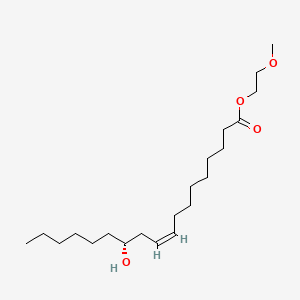

2-Methoxyethyl ricinoleate

Description

Properties

CAS No. |

142-21-2 |

|---|---|

Molecular Formula |

C21H40O4 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

2-methoxyethyl (Z,12R)-12-hydroxyoctadec-9-enoate |

InChI |

InChI=1S/C21H40O4/c1-3-4-5-12-15-20(22)16-13-10-8-6-7-9-11-14-17-21(23)25-19-18-24-2/h10,13,20,22H,3-9,11-12,14-19H2,1-2H3/b13-10-/t20-/m1/s1 |

InChI Key |

QTRKSBZYBWSRBJ-KTZABMDBSA-N |

Isomeric SMILES |

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCOC)O |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCCOC)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Modifications of 2 Methoxyethyl Ricinoleate

Renewable Feedstock Sourcing and Precursor Chemistry

The production of 2-Methoxyethyl ricinoleate (B1264116) relies on two primary precursors: ricinoleic acid, derived from a natural and renewable source, and 2-methoxyethanol (B45455).

Ricinoleic acid is the principal component of castor oil, which is extracted from the seeds of the Ricinus communis L. plant. wikipedia.org Castor oil is unique among vegetable oils due to its high concentration of this hydroxylated fatty acid. scielo.br

Compositional Analysis: The fatty acid profile of castor oil is dominated by ricinoleic acid, which typically constitutes about 75% to 90% of the total oil composition. scielo.brcirad.fr This high concentration makes castor oil a valuable chemical feedstock. wikipedia.org Other significant fatty acids present include linoleic acid, oleic acid, stearic acid, and palmitic acid. scielo.brjst.go.jp The specific composition can be influenced by the region of cultivation and the extraction method used. scielo.br

Below is a table detailing the typical fatty acid composition of castor oil based on various studies.

| Fatty Acid | Chemical Formula | Percentage Range (%) |

| Ricinoleic Acid | C18H34O3 | 75.0 - 93.1 |

| Linoleic Acid | C18H32O2 | 2.8 - 9.7 |

| Oleic Acid | C18H34O2 | 2.8 - 7.7 |

| Stearic Acid | C18H36O2 | 0.8 - 2.7 |

| Palmitic Acid | C16H32O2 | 0.4 - 2.5 |

| Eicosenoic Acid | C20H38O2 | 0.2 - 1.5 |

| Linolenic Acid | C18H30O2 | < 1.0 |

| Data compiled from multiple sources. scielo.brcirad.frnuft.edu.uandpublisher.in |

Pre-treatment and Isolation: Crude castor oil contains impurities such as phospholipids, free fatty acids (FFAs), coloring agents, and colloidal matter that must be removed before the isolation of high-purity ricinoleic acid. nih.gov The pre-treatment process, or refining, typically involves several steps:

Degumming: This initial step removes phosphatides (gums) by treating the crude oil with hot water or an acid solution (e.g., phosphoric or citric acid), which hydrates the gums, making them insoluble in the oil and allowing for their separation by decantation or centrifugation. nih.gov

Neutralization: Also known as chemical refining, this process reduces the content of FFAs. The oil is treated with an alkali solution, such as caustic soda, which reacts with the FFAs to form soap stock. This soap is denser than the oil and settles, allowing for its removal. jst.go.jpnih.gov

Following pre-treatment, ricinoleic acid is isolated from the purified triglycerides through hydrolysis. This is commonly achieved by saponification, where the oil is treated with a strong base (like sodium hydroxide (B78521) or potassium hydroxide), followed by acidification with a mineral acid to liberate the free fatty acid. castoroil.inresearchgate.net Other methods, including enzymatic hydrolysis using lipases, have been developed as a greener alternative, offering high conversion rates under milder conditions. jst.go.jpnih.gov

2-Methoxyethanol, also known as methyl cellosolve, is the second key reactant required for the synthesis of 2-Methoxyethyl ricinoleate. It is a colorless, flammable liquid that is miscible with water and many organic solvents. dcceew.gov.aucdc.gov

Primarily, 2-Methoxyethanol is used as a solvent for various industrial applications, including in varnishes, dyes, resins, and as an anti-icing additive for jet fuel. dcceew.gov.aucdc.govwikipedia.org Its synthesis is typically achieved through the reaction of ethylene (B1197577) oxide with methanol (B129727).

Esterification Pathways for this compound Production

The synthesis of this compound is accomplished through the Fischer esterification reaction, which involves reacting ricinoleic acid (a carboxylic acid) with 2-methoxyethanol (an alcohol) in the presence of a catalyst. wikipedia.org This reaction produces the ester and water as a byproduct.

Ricinoleic Acid + 2-Methoxyethanol ⇌ this compound + Water

The efficiency and selectivity of the esterification reaction are highly dependent on the catalytic system employed. Catalysts are crucial for increasing the reaction rate to achieve high yields in a reasonable timeframe. These systems can be broadly categorized as homogeneous or heterogeneous.

Homogeneous catalysts are soluble in the reaction medium. Conventional strong mineral acids like sulfuric acid and p-toluenesulfonic acid are effective for Fischer esterification. wikipedia.orgcsic.es They work by protonating the carbonyl oxygen of the ricinoleic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the 2-methoxyethanol.

Another important class of homogeneous catalysts, particularly for transesterification reactions, are alkali-metal alkoxides, such as sodium methoxide. google.com In an ester interchange reaction, the alkoxide catalyst facilitates the exchange of the alcohol group of an ester. google.com While the primary reaction here is direct esterification, related base-catalyzed mechanisms can also be applied. Catalysts formed from the reaction of organo-tin compounds and alkali-metal alkoxides have also been shown to be effective for ester interchange reactions, yielding the desired ester product with minimal side reactions. google.com However, a significant drawback of homogeneous catalysts is the difficulty in separating them from the final product, often requiring neutralization and washing steps that can generate waste. csic.es

To overcome the challenges associated with homogeneous catalysts, significant research has focused on the development of solid, heterogeneous catalysts. These catalysts are insoluble in the reaction medium, which simplifies their separation from the product (often by simple filtration) and allows for their regeneration and reuse, making the process more environmentally friendly and cost-effective. csic.es

Solid Acid Catalysts: A variety of solid acid catalysts have been shown to be effective for the esterification of fatty acids. These include:

Sulfated Zirconia (SZ): These materials have demonstrated good catalytic activity in the esterification of ricinoleic acid with various alcohols. Studies have shown that an increase in reaction temperature generally enhances the conversion of ricinoleic acid. researchgate.net

Ion-Exchange Resins: Commercial resins like Amberlyst-16 have been used successfully for the esterification of long-chain fatty acids, achieving high conversion and yields (>98%) in both batch and continuous flow-reactors. csic.es

Functionalized Ionic Liquids: Certain acidic ionic liquids have been used as catalysts for the esterification of ricinoleic acid, showing good performance in solvent-free systems. nih.gov

The use of solid catalysts, particularly in fixed-bed continuous flow reactors, represents a significant advancement for the industrial-scale production of esters like this compound, enabling a more efficient and sustainable process. csic.es

Non-Catalytic Approaches to this compound Synthesis

Non-catalytic synthesis of this compound can be achieved under supercritical conditions, particularly using supercritical methanol or other short-chain alcohols. mdpi.combohrium.com This method obviates the need for a catalyst, thereby eliminating catalyst separation and product purification steps. The process is conducted at high temperatures (typically above 350°C) and pressures (e.g., 20 MPa), where the alcohol behaves as a supercritical fluid. mdpi.comrsc.org

Under supercritical conditions, the dielectric constant of the alcohol decreases, making it a better solvent for the non-polar ricinoleic acid. Furthermore, the hydrogen bonds in the alcohol are significantly weakened, increasing the reactivity of its molecules. The high temperature and pressure provide the necessary activation energy for the direct esterification of ricinoleic acid with 2-methoxyethanol. The reaction proceeds through a homogenous phase, which overcomes mass transfer limitations often encountered in heterogeneous catalytic systems. mdpi.com

This approach is particularly advantageous when dealing with feedstocks that contain high levels of free fatty acids, as it is not sensitive to them. bohrium.com High conversion rates of over 90% have been reported for the esterification of fatty acids with supercritical methanol within an hour. rsc.org However, the high temperatures required can lead to thermal degradation of unsaturated fatty acids if the reaction time is prolonged. mdpi.com Therefore, careful optimization of reaction time, temperature, and molar ratio of reactants is crucial.

Reaction Parameter Optimization in this compound Synthesis (e.g., Stoichiometric Ratios, Temperature Regimes, Reaction Kinetics)

Optimizing reaction parameters is critical to maximize the yield and purity of this compound while minimizing costs and environmental impact. Key parameters include the stoichiometric ratio of reactants, reaction temperature, catalyst loading, and reaction time.

Stoichiometric Ratio: In both catalytic and non-catalytic esterification, an excess of the alcohol (2-methoxyethanol) is typically used to shift the reaction equilibrium towards the formation of the ester product. The optimal molar ratio depends on the specific process. For instance, in enzymatic reactions, a molar ratio of methanol to ricinoleic acid of 5.56:1 has been found to be optimal.

Temperature: Temperature significantly influences the reaction rate. In enzymatic synthesis, an optimal temperature exists where the enzyme exhibits maximum activity without undergoing denaturation. For example, a temperature of 48.2°C was found to be optimal for one lipase-catalyzed system. For ionic liquid-catalyzed reactions, higher temperatures, such as 140°C, can lead to higher conversion rates. nih.govscilit.com In supercritical, non-catalytic methods, temperatures are much higher, often in the range of 350-400°C. mdpi.com

Catalyst Loading: In catalytic processes, the amount of catalyst is a crucial factor. For enzyme-catalyzed reactions, an optimal enzyme load of around 5.8% (relative to substrate weight) has been reported. In ionic liquid catalysis, loadings can be higher, around 12%, to achieve high polymerization or esterification degrees. nih.govscilit.com

Reaction Kinetics: Understanding the reaction kinetics is essential for process design and optimization. The activation energy (Ea) for the esterification of ricinoleic acid has been determined for various catalytic systems. For an ionic liquid-catalyzed esterification, an Ea of 62.84 kJ/mol was calculated. Kinetic models are developed to correlate reactant conversion with variables like temperature and molar ratios, allowing for the prediction of optimal reaction times. rsc.org

| Methodology | Parameter | Optimized Value/Range | Effect on Reaction |

|---|---|---|---|

| Enzyme-Mediated Esterification | Temperature | 48.2°C | Maximizes enzyme activity while preventing denaturation. |

| Molar Ratio (Alcohol:Acid) | 5.56:1 | Shifts equilibrium to favor ester production. | |

| Enzyme Load | 5.8% (w/w) | Provides sufficient active sites for the reaction. | |

| Reaction Time | 2.36 h | Achieves high degree of esterification. | |

| Ionic Liquid Catalysis | Temperature | 140°C | Increases reaction rate for high conversion. |

| Catalyst Load | 12% (w/w) | Drives the reaction towards a high degree of polymerization/esterification. nih.govscilit.com | |

| Reaction Time | 12 h | Ensures completion of the reaction for high acid value reduction. nih.govscilit.com | |

| Non-Catalytic (Supercritical) | Temperature | 350-400°C | Provides activation energy and creates supercritical fluid conditions. mdpi.com |

| Pressure | ~20 MPa | Maintains the supercritical state of the alcohol. mdpi.comrsc.org |

Post-Synthetic Chemical Functionalization and Derivatization of this compound

Modification of the Hydroxyl Moiety (e.g., Acylation, Etherification of this compound)

The secondary hydroxyl group at the C-12 position of the ricinoleate backbone is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties.

Acylation: This process involves the esterification of the hydroxyl group. A prominent example is the synthesis of 2-Methoxyethyl acetyl ricinoleate, where the hydroxyl group is reacted with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. nih.gov This modification converts the hydroxyl group into an acetate (B1210297) ester, which can significantly alter the compound's physical properties, such as viscosity, polarity, and lubricity. The reaction is typically catalyzed by an acid or a base. Other carboxylic acids can also be used for acylation, leading to a variety of ester derivatives with different chain lengths and functionalities attached at the C-12 position. scitepress.orgaip.org

Etherification: The hydroxyl group can also be converted into an ether. This can be achieved through reactions like the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. organic-chemistry.org Alternatively, acid-catalyzed etherification can be employed, using reagents like 1,2-dimethoxyethane, to introduce a methyl ether group. rsc.orgresearchgate.net This modification can enhance the thermal and oxidative stability of the molecule.

Olefinic Bond Transformations (e.g., Hydrogenation, Epoxidation, Hydroformylation of Ricinoleate Esters)

The carbon-carbon double bond between C-9 and C-10 in the ricinoleate chain provides another reactive site for a variety of chemical transformations.

Hydrogenation: The double bond can be saturated through catalytic hydrogenation, typically using catalysts like platinum or palladium on a carbon support (Pd/C). This process converts this compound into 2-Methoxyethyl 12-hydroxystearate. The removal of the double bond generally improves the oxidative and thermal stability of the compound, which is desirable for applications such as high-performance lubricants.

Epoxidation: The olefinic bond can be converted into an oxirane (epoxide) ring. This is commonly achieved by reacting the ester with a peroxy acid, such as peroxyformic or peroxyacetic acid, which can be generated in situ from formic or acetic acid and hydrogen peroxide. The resulting compound, 2-Methoxyethyl 9,10-epoxy-12-hydroxystearate, is a valuable intermediate for synthesizing various other derivatives, including polyols, by subsequent ring-opening reactions. researchgate.net

Hydroformylation: This reaction, also known as oxo synthesis, involves the addition of a formyl group (–CHO) and a hydrogen atom across the double bond. It is typically catalyzed by rhodium or cobalt complexes. Hydroformylation of a ricinoleate ester introduces aldehyde functionalities at either the C-9 or C-10 position. These aldehyde groups can be subsequently hydrogenated to form hydroxymethyl groups, leading to the formation of a diol or triol structure, further increasing the functionality of the molecule. rsc.org

Oligomerization and Polymerization Behavior of Ricinoleate Esters (e.g., Estolide Formation from Ricinoleic Acid Derivatives)

Ricinoleate esters, derived from ricinoleic acid, possess a unique molecular structure featuring a hydroxyl group at the C-12 position. This functionality provides a reactive site for esterification, enabling the formation of oligomers and polymers known as estolides. Estolides are oligo- or polyesters where fatty acid monomers are linked via secondary ester bonds, formed between the hydroxyl group of one fatty acid and the carboxyl group of another. This section details the synthetic methodologies, catalytic systems, and resulting characteristics of estolide formation from ricinoleic acid derivatives. While specific studies on this compound are not prevalent, the principles of oligomerization and polymerization derived from ricinoleic acid and its other esters, such as methyl ricinoleate, are directly applicable.

The process of estolide formation is essentially a condensation or transesterification reaction. In the case of ricinoleic acid, the hydroxyl group of one molecule reacts with the carboxylic acid group of another, forming a dimer. This process can continue, with subsequent ricinoleic acid molecules adding to the growing chain, to form trimers, tetramers, and higher-order oligomers. When starting with a ricinoleate ester, such as methyl ricinoleate or the subject this compound, the reaction proceeds via transesterification. The hydroxyl group of one ester molecule attacks the ester carbonyl group of another, leading to the elongation of the polymer chain and the release of an alcohol (e.g., methanol or 2-methoxyethanol).

The degree of polymerization, often referred to as the estolide number (EN), is a critical parameter that dictates the physicochemical properties of the final product, such as viscosity, pour point, and lubricity. Control over the estolide number is a key challenge in the synthesis process and is influenced by reaction conditions, catalyst choice, and reaction time.

Catalytic Approaches to Estolide Synthesis

The synthesis of estolides from ricinoleic acid and its esters can be achieved through several catalytic methods, broadly categorized as chemical and enzymatic catalysis.

Chemical Catalysis: Strong mineral acids are conventionally used to catalyze estolide formation. Catalysts such as sulfuric acid, perchloric acid, and p-toluenesulfonic acid are effective but often require high reaction temperatures. These harsh conditions can lead to undesirable side reactions and colored products, necessitating further purification steps.

More recently, functional acid ionic liquids have emerged as efficient and environmentally friendlier catalysts for preparing ricinoleic acid estolides in solvent-free systems. These catalysts offer advantages like thermal stability, low volatility, and ease of separation. Studies have optimized reaction conditions, including catalyst loading, temperature, and time, to achieve a high degree of polymerization. For instance, using the ionic liquid [BSO3HMIM]TS, a high degree of polymerization was achieved at 140°C with a 12% catalyst load over 12 hours.

Table 1: Comparison of Chemical Catalysts in Ricinoleate Estolide Synthesis

| Catalyst | Substrate | Temperature (°C) | Reaction Time (h) | Key Findings | Reference |

|---|---|---|---|---|---|

| Sulfuric Acid | Ricinoleic Acid & Saturated Fatty Acids | 60 | 24 | Yields ranged from 52% to 96%; produced estolide esters with superior low-temperature properties. | |

| Functional Acid Ionic Liquid ([BSO3HMIM]TS) | Ricinoleic Acid | 140 | 12 | Achieved a high degree of polymerization (acid value of 48.0 mg KOH/g). Catalyst loading was the most influential variable. | |

| Titanium Isopropoxide | Methyl Ricinoleate | Not specified | Not specified | Used for one-pot polyesterification to obtain cross-linked polymeric materials. |

Enzymatic Catalysis: Enzymatic synthesis using lipases presents a milder and more selective alternative to chemical catalysis. Lipases can catalyze the esterification or transesterification reactions under ambient temperature and pressure and at neutral pH, resulting in cleaner reactions with fewer byproducts. Candida antarctica lipase (B570770) A (CALA) has been shown to be particularly effective in directly converting castor oil (the triglyceride of ricinoleic acid) into an estolide mixture via transesterification. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are also widely investigated for the synthesis of estolides from substrates like oleic acid and methyl ricinoleate in solvent-free media.

The efficiency of enzymatic reactions is often enhanced by the removal of byproducts, such as water or alcohol, which drives the reaction equilibrium towards polymer formation. The degree of polymerization in enzymatic systems can be challenging to control but has been shown to reach estolide numbers of 2–3 in 24 hours.

Table 2: Research Findings on Enzymatic Estolide Synthesis from Ricinoleate Derivatives

| Enzyme (Lipase) | Substrate(s) | Key Reaction Conditions | Estolide Number (EN) / Conversion | Research Outcome | Reference |

|---|---|---|---|---|---|

| Candida antarctica Lipase A (CALA) | Castor Oil | 2:1 (v/v) castor oil–water, 24 h | EN 2–3 (Trimers and Tetramers) | Demonstrated a simple, one-step enzymatic process for estolide synthesis directly from castor oil. | |

| Novozym 435 | Oleic Acid and Methyl Ricinoleate | 80°C, solvent-free, water removal | 15% conversion after 4th reuse | Novozym 435 showed the best performance among tested lipases. Water removal improved conversion. | |

| Immobilized Lipases | Ricinoleic Acid | Not specified | High yield | Enzymatic reactions offer mild conditions and high selectivity, overcoming issues of harsh chemical methods. |

Advanced Polymerization Methodologies

Beyond simple oligomerization to form estolides, ricinoleate esters can be converted into high molecular weight polymers using advanced polymerization techniques. These methods are crucial for developing bio-based elastomers and thermosets.

Solution Polycondensation: High molecular weight poly(ricinoleic acid) (PRA) with a weight-average molecular weight (Mw) up to 122 kDa has been successfully synthesized via solution polycondensation of methyl ricinoleate in hydrophobic ionic liquids. This method avoids the high-cost and sensitive processes associated with other polymerization techniques.

Ring-Opening Metathesis Polymerization (ROMP): ROMP of macrolactones derived from ricinoleic acid, using a Grubbs second-generation catalyst, has yielded PRA with an exceptionally high Mw of over 400 kg/mol . This entropy-driven method allows for the synthesis of high-performance polymers from a renewable resource.

These advanced methods demonstrate the versatility of ricinoleate esters as monomers for high-performance bio-based polymers, a potential that extends to derivatives like this compound.

Integration of 2 Methoxyethyl Ricinoleate into Advanced Materials Science and Engineering

Polymer Chemistry and Bio-based Monomer Development

The increasing demand for sustainable materials has propelled research into renewable resources for polymer production. Among these, derivatives of plant oils have gained significant attention. 2-Methoxyethyl ricinoleate (B1264116), derived from ricinoleic acid found in castor oil, is emerging as a versatile bio-based building block in polymer chemistry.

2-Methoxyethyl Ricinoleate as a Renewable Monomer for Polymer Synthesis

This compound serves as a valuable platform monomer derived from a renewable feedstock, castor oil. The production of bio-based polyamides, for instance, relies heavily on ricinoleic acid, making it a critical component in reducing the polymer industry's dependence on fossil fuels uni-bayreuth.de. The molecular structure of this compound, featuring a long aliphatic chain and a reactive ester group, allows it to be incorporated into various polymer backbones through different polymerization techniques.

The synthesis of polymers from bio-based monomers like this compound is part of a broader effort to create materials with a higher "green content" researchgate.net. These monomers can be used to produce a wide array of polymers, including polyesters and polyamides, with properties tailored for specific applications nih.gov. The use of such renewable monomers is a key strategy in developing more sustainable plastics and composites, moving away from petroleum-based precursors google.com. Research into lignin-derived molecules and other plant-based sources further underscores the trend of using functionalized bio-based monomers for radical polymerizations, creating new functional materials mdpi.com. The development of large-scale production for other castor oil-based monomers, such as 2-Octyl Acrylate (B77674), demonstrates the industrial viability and commercial interest in this class of renewable chemicals basf.com.

Copolymerization Strategies: Hybrid Systems with Conventional and Bio-based Monomers

Copolymerization is a key strategy for integrating this compound into polymer systems, allowing for the creation of hybrid materials that balance bio-based content with specific performance characteristics. This approach involves polymerizing bio-based monomers alongside conventional, petroleum-derived monomers or other renewable monomers google.com. Free-radical polymerization is a common method used to create these copolymers. For example, acrylated epoxidized soybean oil (AESO), another triglyceride-based monomer, is copolymerized with conventional monomers like styrene (B11656) and methyl methacrylate (B99206) using a free-radical initiator to form rigid polymers ijfmr.com.

These strategies can be applied to this compound to develop copolymers with tailored properties. The process can be carried out through various techniques, including solution, bulk, and emulsion polymerization google.comgoogle.com. In a typical semi-batch emulsion polymerization process, a mix of monomers, including the bio-based component, is polymerized in an aqueous medium at temperatures ranging from 30 to 95°C google.com. This allows for the synthesis of statistical copolymers where the monomer units are arranged randomly along the polymer chain nih.gov. By adjusting the ratio of this compound to its co-monomers, properties such as flexibility, hydrophobicity, and thermal stability can be precisely controlled in the final material uni-bayreuth.degoogle.com.

Impact of this compound Incorporation on Resultant Polymer Microstructure and Macroscopic Performance

The incorporation of this compound as a comonomer significantly influences the microstructure and resulting macroscopic properties of polymers. Its long, flexible aliphatic chain can disrupt the packing of rigid polymer chains, leading to a decrease in crystallinity and an increase in free volume. This structural change at the micro-level translates to enhanced flexibility and a lower glass transition temperature (Tg) in the final polymer, which is a key indicator of its plasticization researchgate.net.

When copolymerized into polyamide systems, for example, the introduction of monomers with long side chains can affect the material's water uptake and dimensional stability uni-bayreuth.de. The presence of the methoxyethyl group can also influence the polymer's interaction with other substances and its surface properties. Research on copolymers containing 2-methoxyethyl acrylate (MEA) has shown that this group can influence self-association behavior in aqueous environments and impacts biocompatibility nih.gov. Therefore, including this compound can be a strategic approach to designing polymers with specific performance attributes, such as improved impact strength, controlled hydrophobicity, and tailored thermal characteristics for applications ranging from flexible films to advanced composites.

Role as a Functional Additive in Polymeric and Composite Systems

Beyond its role as a monomer, this compound is also highly effective as a functional additive, modifying the properties of existing polymer systems. Its chemical structure makes it particularly suitable for use as a plasticizer, lubricant, and antistatic agent.

Plasticizing Mechanisms and Efficacy of this compound

This compound functions as an effective bio-based plasticizer, particularly for polymers like polyvinyl chloride (PVC). The primary mechanism of plasticization involves the insertion of the plasticizer molecules between the polymer chains. This increases the intermolecular spacing, or free volume, which reduces the secondary forces (like van der Waals forces) between the polymer chains researchgate.netmdpi.com. The long, flexible alkyl chain of the ricinoleate moiety facilitates this separation, allowing the polymer chains to slide past one another more easily, thereby increasing the material's flexibility and lowering its glass transition temperature (Tg) researchgate.net.

The efficacy of ricinoleic acid-derived plasticizers has been demonstrated in numerous studies. For instance, methyl acetyl ricinoleate (MAR), a closely related compound, has been shown to be highly miscible with PVC, leading to an efficient plasticizing action researchgate.net. As the concentration of MAR increases, the Tg of the PVC blend significantly decreases, indicating enhanced flexibility. Novel plasticizers derived from castor oil have been synthesized that not only improve flexibility but also enhance the thermal stability of PVC blends compared to the conventional plasticizer dioctyl phthalate (B1215562) (DOP) mdpi.com. The development of such bio-plasticizers is driven by the need to find non-toxic, non-migrating alternatives to traditional phthalate plasticizers rsc.org.

Table 1: Effect of Ricinoleate-Based Plasticizer Content on PVC Properties

| Plasticizer Content (PHR) | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| 50 | 8.2 | 22.5 | 250 |

| 60 | -5.1 | 19.8 | 310 |

| 70 | -12.4 | 17.2 | 350 |

| 80 | -20.3 | 15.1 | 390 |

| 90 | -25.6 | 13.5 | 420 |

Performance as a Lubricating Enhancer and Antistatic Agent in Material Formulations

The chemical structure of this compound also imparts lubricating and antistatic properties to material formulations. The long hydrocarbon tail of the ricinoleate is nonpolar and provides lubricity, reducing friction between polymer chains and between the polymer and processing equipment. This "internal lubrication" effect can improve melt flow during processing operations like extrusion and molding. Esters of fatty acids are well-known components in lubricating compositions for their ability to form boundary films on surfaces.

Furthermore, the presence of the polar methoxyethyl ester group can help to dissipate static charge. In insulating materials like many plastics, static electricity can build up on the surface, attracting dust and causing handling problems. This compound, as a mildly polar molecule, can increase the surface conductivity of the material, allowing static charges to dissipate more readily. While specific data on its antistatic performance is limited, the principle is similar to other ester-type antistatic agents that orient themselves at the polymer surface, with the polar groups interacting with atmospheric moisture to create a conductive layer.

Applications in Sustainable Protective Coatings and Resinous Systems

The increasing demand for environmentally responsible materials has propelled research into bio-based alternatives for petroleum-derived products in the coatings industry. marketsandmarkets.com Derivatives of castor oil, such as this compound, are gaining attention as key components in the formulation of sustainable protective coatings and resinous systems. The inherent chemical structure of the ricinoleate molecule, featuring long aliphatic chains, ester groups, and a hydroxyl group, provides a versatile platform for creating flexible and durable polymer networks. mdpi.com

These bio-based resins can be integrated into coating formulations to enhance performance while reducing environmental impact. For instance, modified castor oil has been utilized to develop bio-based water-repellent coatings. Such coatings not only offer outstanding hydrophobicity but can also provide high resistance to corrosion and chemicals, making them suitable for protecting substrates like concrete. mdpi.com The ester groups within the this compound structure can participate in the curing reactions of thermosetting resins, effectively becoming a permanent part of the final protective film. This integration improves properties like flexibility and adhesion to the substrate. The goal is to develop sustainable coatings that exhibit comparable or superior performance to conventional fossil-fuel-based paints, offering a viable path toward greener chemistry in the chemical industry. mdpi.comresearchgate.net

Design and Integration into Bio-based Composite Materials (e.g., Biodegradable Agricultural Films)

The development of bio-based and biodegradable composite materials is critical for reducing plastic waste. Polymers such as Poly(vinyl chloride) (PVC) and Poly(lactic acid) (PLA) are widely used but often require plasticizers to improve their flexibility and processability. Esters derived from ricinoleic acid, including this compound, serve as effective, renewable plasticizers for these applications. mdpi.comscispace.comresearchgate.net

In the context of biodegradable agricultural films, plasticization is essential to achieve the desired mechanical properties, such as tensile strength and elongation at break, allowing the films to be used with existing agricultural machinery. Ricinoleate-based plasticizers are synthesized and blended with polymers like PLA to enhance their flexibility. scispace.comresearchgate.net The long, flexible alkyl chains of the ricinoleate molecule position themselves between the polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg) of the material. mdpi.comresearchgate.net Research has shown that incorporating ricinoleate esters can significantly improve the flexibility and plasticization of PVC and PLA films, making them a viable substitute for conventional phthalate plasticizers, which are often petroleum-derived and face regulatory scrutiny. scispace.comresearchgate.net The use of these bio-based plasticizers contributes to the development of fully bio-based and biodegradable composites, aligning with the principles of a circular economy. mdpi.com

Tribological Investigations and Advanced Lubricant Formulations

Assessment of this compound and its Derivatives as Bio-lubricant Components

Esters derived from vegetable oils are a focal point in the development of environmentally friendly bio-lubricants due to their biodegradability, renewability, and excellent lubricity. this compound, as a derivative of castor oil, is a promising candidate for bio-lubricant formulations. The ricinoleic acid backbone possesses a hydroxyl (-OH) group, which enhances lubricity by forming strong, viscous films through intermolecular hydrogen bonding. mdpi.com This characteristic is particularly beneficial in hydraulic fluids and other applications operating in mixed or hydrodynamic lubrication regimes. mdpi.com

However, the presence of a double bond in the ricinoleic acid structure makes it susceptible to oxidation, which can limit its direct use in mechanical systems. mdpi.com Chemical modification through esterification to produce derivatives like this compound is a key strategy to overcome this limitation. This process improves thermo-oxidative stability and enhances low-temperature flow properties, broadening the operational range of the resulting bio-lubricant. mdpi.commdpi.com These chemically modified esters can form a thin, protective film on metal surfaces, reducing friction and preventing direct metal-to-metal contact. mdpi.com

Frictional Coefficient Analysis and Anti-Wear Performance Characterization

The tribological performance of lubricants containing this compound and its derivatives is characterized by significant reductions in both friction and wear. The polar ester and hydroxyl groups in the ricinoleate structure provide strong affinity to metal surfaces, forming a durable boundary lubricating film that withstands high pressures. tribology.rsscispace.com This adsorbed film minimizes asperity contact, thereby lowering the coefficient of friction (COF) and reducing the wear scar diameter (WSD) on interacting surfaces.

Research has quantified the effectiveness of ricinoleate-based additives. For instance, bio-additives have demonstrated the ability to dramatically decrease friction and wear under boundary lubrication conditions. semanticscholar.orgresearchgate.net In specific formulations, such as those incorporating ricinoleate derivatives with other advanced materials, the performance gains can be substantial. A composite lubricant additive made from nanocarbon and poly(ricinoleic acid) was found to reduce the friction coefficient by as much as 48.1% compared to the base lubricating oil. rsc.orgnih.gov These findings underscore the potential of ricinoleate esters to serve as high-performance components in advanced lubricant formulations.

| Lubricant Formulation | Test Condition | Coefficient of Friction (COF) Reduction | Wear Scar Diameter (WSD) / Wear Rate Reduction | Reference |

|---|---|---|---|---|

| Nanocarbon-poly(ricinoleic acid) composite | Base Lubricating Oil | 48.1% (from 0.052 to 0.027) | Improved wear resistance | rsc.orgnih.gov |

| Choline Ricinoleate in Lithium Grease | Steel/Steel Contact | Substantial decrease vs. base grease | Substantial decrease vs. base grease | semanticscholar.orgresearchgate.net |

| Ester + PAO Base Oil | Steel/Steel Contact | 20% to 50% | Up to 75% | mdpi.com |

| Jatropha Methyl Ester (10%) Bio-lubricant | Base Lubricant | 42.5% (from 0.12 to 0.069) | Excellent boundary lubrication properties | scispace.com |

Strategies for Enhancing Oxidative Stability in this compound-based Lubricant Systems

A primary challenge for the widespread industrial application of vegetable oil-based lubricants is their limited oxidative and thermal stability. nih.gov The unsaturated carbon-carbon bonds present in fatty acid chains, including ricinoleic acid, are active sites for oxidation, which leads to lubricant degradation, viscosity increase, and the formation of sludge and varnish. researchgate.net

Several strategies are employed to enhance the oxidative stability of ricinoleate-based systems.

Chemical Modification : The conversion of ricinoleic acid into esters like this compound is itself a primary method of improving stability. Further modifications, such as epoxidation of the double bond, can significantly increase thermal stability and maintain lubricity at elevated temperatures. mdpi.com Studies have shown that such chemical modifications can improve oxidative stability by up to six times compared to the original oil.

Antioxidant Additives : The incorporation of antioxidants is a crucial strategy. Phenolic antioxidants are highly effective at terminating fatty acid oxidation reactions by donating a hydrogen atom to free radicals. usask.ca The addition of natural or synthetic antioxidants can increase the oxidative stability of bio-based products by 6 to 20 times. mdpi.comtribology.rs

These approaches are essential for developing durable bio-lubricants that can compete with and replace conventional mineral oils in demanding applications. nih.govresearchgate.net

| Material | Modification/Additive | Test Method | Result | Reference |

|---|---|---|---|---|

| Ricinoleic Acid Derivative | Epoxidation | Thermal Decomposition (TGA) | Onset temperature of decomposition increased to 187°C | mdpi.com |

| Ricinoleic Acid-based Diester | Esterification | Oxidation Onset Temperature | Highest onset temperature reached 128.98°C | |

| Biolubricant from Castor Oil Fatty Acids | Epoxidation | Rancimat at 110°C | Oxidative stability exceeded 14 hours | mdpi.com |

Synergistic Effects in Lubricant Additive Packages (e.g., Nanocarbon-based Composites with Ricinoleate Derivatives)

The performance of modern lubricants is often achieved through complex formulations where multiple additives work together synergistically. A synergistic effect occurs when the combined performance of two or more additives is greater than the sum of their individual effects. mdpi.com Ricinoleate derivatives like this compound can act as a key component in such additive packages, particularly when combined with nanoparticles.

A notable example is the use of a nanocarbon-poly(ricinoleic acid) composite as a lubricant additive. rsc.orgnih.gov In this system, the poly(ricinoleic acid) component acts as a surfactant, significantly improving the dispersion stability of the nanocarbon spheres in the base oil and preventing their aggregation. nih.gov This stable dispersion allows the nanocarbon particles to effectively enter the contact zone and form a protective tribofilm. The result is a synergistic improvement in anti-wear performance and a significant reduction in friction that neither component could achieve on its own. rsc.orgnih.gov Similar synergistic effects have been observed with other nano-additives, such as hexagonal boron nitride (hBN) and graphene nanoplatelets (GNP), where combinations of additives lead to superior friction and wear reduction. nih.govmdpi.comresearchgate.net These findings highlight the importance of designing integrated additive packages where components like ricinoleate esters not only provide inherent lubricity but also enhance the function of other performance additives.

Advanced Analytical Methodologies for 2 Methoxyethyl Ricinoleate Research

Spectroscopic Techniques for Molecular Structure Elucidation (e.g., FTIR, NMR)

Spectroscopic methods are fundamental in confirming the molecular structure of 2-Methoxyethyl ricinoleate (B1264116). These techniques provide detailed information about the functional groups and the connectivity of atoms within the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the characteristic functional groups present in 2-Methoxyethyl ricinoleate. The FTIR spectrum is expected to exhibit distinct absorption bands corresponding to its structural features. A strong absorption band around 1740 cm⁻¹ is indicative of the ester carbonyl (C=O) stretching vibration. The presence of the ether linkage in the methoxyethyl group would be confirmed by a C-O-C stretching band, typically observed in the region of 1100-1200 cm⁻¹. Furthermore, a broad band in the region of 3200-3600 cm⁻¹ would signify the O-H stretching of the hydroxyl group on the ricinoleate backbone. The C-H stretching vibrations of the aliphatic chains are expected to appear around 2850-2950 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides a more detailed map of the molecular structure. In ¹H NMR spectroscopy, specific proton signals are expected to confirm the structure of this compound. For instance, the protons of the methoxy group (-OCH₃) would likely produce a singlet at approximately 3.4 ppm. The methylene protons of the ethoxy group (-OCH₂CH₂O-) would show characteristic multiplets. The protons adjacent to the ester and hydroxyl groups, as well as the vinyl protons of the double bond in the ricinoleate chain, would also exhibit distinct chemical shifts and coupling patterns. ¹³C NMR spectroscopy complements this by providing information on the carbon skeleton, with characteristic signals for the carbonyl carbon of the ester, the carbons of the methoxyethyl group, and the carbons of the ricinoleate chain, including those of the double bond and the carbon bearing the hydroxyl group. ukm.myaip.orgresearchgate.net

| Technique | Expected Functional Group/Proton Environment | Anticipated Spectral Region/Chemical Shift |

| FTIR | Ester Carbonyl (C=O) Stretch | ~1740 cm⁻¹ |

| FTIR | C-O-C Ether Stretch | 1100-1200 cm⁻¹ |

| FTIR | Hydroxyl (O-H) Stretch | 3200-3600 cm⁻¹ (broad) |

| FTIR | Aliphatic C-H Stretch | 2850-2950 cm⁻¹ |

| ¹H NMR | Methoxy Protons (-OCH₃) | ~3.4 ppm (singlet) |

| ¹H NMR | Methylene Protons (-OCH₂CH₂O-) | Multiplets |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~170-175 ppm |

Chromatographic Methods for Purity, Compositional Analysis, and Separation Science (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for determining the purity of this compound, analyzing its composition, and separating it from reaction mixtures or formulations.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step, such as silylation of the hydroxyl group, might be necessary to enhance its volatility and thermal stability. The gas chromatogram would provide information on the purity of the sample, with a major peak corresponding to the target compound and minor peaks indicating impurities. The mass spectrometer provides structural information based on the fragmentation pattern of the molecule upon electron impact. Key fragments for this compound would likely include ions resulting from the cleavage of the ester bond and fragmentation of the fatty acid chain. The fragmentation of long-chain esters is a well-understood process that can be used to confirm the structure. whitman.edu

High-Performance Liquid Chromatography (HPLC) is particularly suitable for the analysis of less volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, could effectively separate this compound from other components. researchgate.netthermofisher.comisasunflower.orgactascientific.com Detection can be achieved using a UV detector if the compound possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). thermofisher.com HPLC is instrumental in monitoring the progress of its synthesis and in the quality control of the final product. researchgate.netthermofisher.comisasunflower.orgactascientific.com

| Technique | Application | Typical Column | Typical Mobile Phase/Carrier Gas |

| GC-MS | Purity assessment, impurity identification | Capillary column (e.g., DB-5ms) | Helium |

| HPLC | Purity determination, quantification | Reversed-phase C18 | Acetonitrile/Water gradient |

Thermal Analysis Techniques for Material Behavior Characterization (e.g., DSC, TGA)

Thermal analysis techniques are crucial for understanding the behavior of this compound at different temperatures, which is vital for its application in various formulations.

Differential Scanning Calorimetry (DSC) is used to determine the thermal transitions of the material, such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). For a substance like this compound, which is likely a liquid at room temperature, DSC analysis would involve cooling the sample to a low temperature to observe its solidification and then heating it to observe its melting behavior. The glass transition temperature of castor oil-based polyols is typically in the range of -70 to -80°C. researchgate.net

Thermogravimetric Analysis (TGA) provides information about the thermal stability and decomposition profile of the compound. The TGA curve shows the weight loss of the sample as a function of temperature. For this compound, the onset of decomposition would indicate its maximum use temperature. Studies on castor oil-based additives show that their thermal stability can be influenced by their chemical structure, with decomposition temperatures often exceeding 200°C. scispace.comtribology.rs

| Technique | Parameter Measured | Typical Temperature Range | Information Obtained |

| DSC | Heat flow | -100°C to 100°C | Glass transition, melting point |

| TGA | Weight loss | Ambient to 600°C | Thermal stability, decomposition temperature |

Rheological Characterization of this compound and its Formulations

The rheological properties of this compound are critical for its application as a lubricant or in other formulations where flow behavior is important. Rheological studies provide insights into the viscosity and viscoelastic properties of the material. The viscosity of ricinoleate esters is influenced by temperature and the structure of the alcohol moiety. researchgate.net

The viscosity of this compound can be measured as a function of shear rate and temperature using a rotational rheometer. This data is essential for understanding how the fluid will behave under different operational conditions. Formulations containing this compound may exhibit non-Newtonian behavior, such as shear thinning, where the viscosity decreases with an increasing shear rate.

Viscoelastic properties, such as the storage modulus (G') and loss modulus (G''), can be determined through oscillatory rheological measurements. These parameters describe the elastic and viscous response of the material, respectively, and are important for applications where the material is subjected to dynamic stresses.

| Rheological Parameter | Description | Significance |

| Viscosity (η) | Resistance to flow | Determines the fluid's lubricating film thickness and flowability. |

| Storage Modulus (G') | Elastic (solid-like) behavior | Indicates the ability of the material to store energy. |

| Loss Modulus (G'') | Viscous (liquid-like) behavior | Represents the energy dissipated as heat. |

Specialized Tribological Testing Protocols for Lubricant Performance Evaluation (e.g., Four-ball Tester, High-Frequency Reciprocating Rig (HFRR))

Tribological testing is essential to evaluate the performance of this compound as a lubricant, specifically its ability to reduce friction and wear between contacting surfaces.

Four-ball Tester is a standard method for evaluating the wear-preventive (ASTM D4172) and extreme pressure (ASTM D2783) properties of lubricants. semanticscholar.orgmytribos.org In the wear test, a rotating steel ball is pressed against three stationary steel balls immersed in the lubricant. semanticscholar.orgmytribos.org After the test, the average wear scar diameter on the stationary balls is measured. A smaller wear scar indicates better anti-wear performance. researchgate.net For extreme pressure properties, the load is incrementally increased until welding of the balls occurs. The load at which this happens is known as the weld load and signifies the lubricant's ability to withstand high pressures. Castor oil and its derivatives have shown promising results in four-ball tests, often exhibiting good load-bearing capacity and wear protection. semanticscholar.orgmytribos.orgresearchgate.net

High-Frequency Reciprocating Rig (HFRR) is used to assess the lubricity of fuels and lubricants under boundary lubrication conditions (ASTM D6079). nih.govdss.go.th This test measures the friction and wear between a reciprocating ball and a stationary disk. nih.govdss.go.th The wear scar diameter on the ball is a key parameter for evaluating lubricity. nih.govdss.go.th Esters of hydroxylated vegetable oils, such as castor oil, have demonstrated excellent lubricity in HFRR tests, suggesting that this compound would also perform well in reducing wear under these conditions. nih.gov

| Tribological Test | Standard Method | Key Performance Parameter | Interpretation |

| Four-Ball Wear Test | ASTM D4172 | Wear Scar Diameter (WSD) | Smaller WSD indicates better anti-wear properties. researchgate.net |

| Four-Ball EP Test | ASTM D2783 | Weld Load | Higher weld load indicates better extreme pressure performance. semanticscholar.org |

| HFRR | ASTM D6079 | Wear Scar Diameter (WSD) | Smaller WSD indicates better lubricity. nih.govdss.go.th |

Environmental Performance and Sustainability Assessments of 2 Methoxyethyl Ricinoleate

Life Cycle Assessment (LCA) of 2-Methoxyethyl Ricinoleate (B1264116) Production Pathways

A comprehensive Life Cycle Assessment (LCA) for 2-Methoxyethyl ricinoleate encompasses the cradle-to-gate environmental impacts, beginning with the cultivation of castor beans (Ricinus communis), proceeding through oil extraction and chemical synthesis. The production pathway can be broken down into three main stages: castor oil production, 2-Methoxyethanol (B45455) production, and the final esterification reaction.

Stage 1: Castor Oil Production (Feedstock)

A cradle-to-farm-gate LCA for the production of one metric ton (Mg) of castor oil reveals significant inputs of land, fuel, and fertilizer. The total GHG emissions for this stage are estimated to be around 1.03 tons of CO₂-equivalent per ton of castor oil produced.

Table 1: Life Cycle Inventory for Castor Oil Production (per 1 Mg of Castor Oil)

| Input/Output | Quantity | Unit | Key Contributor to Environmental Impact |

| Inputs | |||

| Land Use | 0.97 | ha | Land transformation, biodiversity |

| Seeds (for processing) | 2.43 | tons | Agricultural resources |

| Fertilizer | 0.27 | tons | Eutrophication, GHG emissions (N₂O) |

| Diesel Fuel | 219.71 | liters | Fossil fuel depletion, GHG emissions (CO₂) |

| Water | 1,187.54 | liters | Water depletion |

| Outputs | |||

| GHG Emissions | 1.03 | tons CO₂-eq | Global Warming Potential |

| Data sourced from a case study on castor oil production. |

Stage 2: 2-Methoxyethanol Production (Reactant)

2-Methoxyethanol (also known as ethylene (B1197577) glycol monomethyl ether, EGME) is the alcohol reactant required for the synthesis. It is typically produced from petrochemical sources. The production and use of glycol ethers like 2-Methoxyethanol are associated with environmental and health concerns. Studies have indicated that 2-Methoxyethanol can have reproductive and developmental toxicity. From an LCA perspective, its production relies on fossil feedstocks, contributing to resource depletion and GHG emissions.

Stage 3: Esterification

The final step is the transesterification of ricinoleic acid (from castor oil) with 2-Methoxyethanol. This process, similar to biodiesel production, requires energy inputs (heating) and typically uses a catalyst. The environmental impact of this stage is primarily related to the energy source used (e.g., natural gas, electricity from the grid) and the efficiency of the reaction.

Biodegradation Kinetics and Environmental Fate Modeling of this compound

The environmental fate of this compound is largely determined by its biodegradability. As a fatty acid ester derived from a vegetable oil, it is expected to be readily biodegradable.

Biodegradation:

Standardized tests, such as the OECD 301 series, are used to assess ready biodegradability in aerobic aqueous environments. These tests measure the conversion of the test substance to CO₂ or the consumption of oxygen by microorganisms over a 28-day period. A substance is considered "readily biodegradable" if it reaches a degradation level of over 60% within a 10-day window during the test.

The biodegradation process for esters begins with the enzymatic cleavage of the ester bond, yielding the parent alcohol (2-Methoxyethanol) and fatty acid (ricinoleic acid). Both of these components can then be further metabolized by microorganisms.

Table 2: Expected Biodegradation Profile based on Analogue Data

| Test Method | Analogue Compound Type | Typical Result (28 days) | Classification |

| OECD 301F | Polyol Esters (TMP C16-18 fatty acid esters) | 86% | Readily Biodegradable |

| OECD 301B | Polyol Esters (TMP C6-18 fatty acid esters) | 62.9% | Readily Biodegradable |

| OECD 301B | Polyol Esters (TMP C8-10 fatty acid esters) | 78% | Readily Biodegradable |

| Data based on read-across from structurally similar substances. |

Environmental Fate Modeling:

Integration of this compound Production within Circular Bioeconomy Frameworks

The production of this compound from castor oil aligns well with the principles of a circular bioeconomy, which emphasizes the use of renewable biological resources and the valorization of waste streams.

Renewable Feedstock and Sustainable Agriculture:

The foundation of the product is castor oil, a renewable resource. Castor is a robust crop with high drought tolerance, making it suitable for cultivation on marginal lands where it does not compete with food crops. This approach to land use is a key tenet of a sustainable bioeconomy, as it can help restore degraded areas without impacting food security.

Valorization of Co-products:

The processing of castor beans generates a significant amount of co-products, including the press cake, husks, and crop residues. In a circular model, these are not treated as waste but as valuable resources.

Press Cake: The castor press cake, which remains after oil extraction, is rich in nitrogen and phosphorus. It can be used as an organic fertilizer, recycling nutrients back into the agricultural system and reducing the need for synthetic fertilizers.

By creating value from all outputs of the castor supply chain, the production system becomes more resource-efficient and economically resilient, embodying the circular economy concept.

Comparative Environmental Impact Analysis with Petrochemical-Derived Analogues

This compound serves as a bio-based alternative to petrochemical products in applications like plasticizers and lubricants. A comparative analysis reveals distinct environmental trade-offs between these options.

Analogues:

Plasticizers: The primary petrochemical analogues are phthalate (B1215562) esters, such as di(2-ethylhexyl)phthalate (DEHP).

Lubricants: The conventional analogues are mineral oil-based lubricants.

Comparative LCA Insights:

Life cycle assessments comparing bio-based and petrochemical products often show a shift in environmental burdens.

Global Warming Potential (GWP): Bio-based products typically exhibit a lower carbon footprint. The carbon in the vegetable oil is biogenic, meaning it was recently captured from the atmosphere via photosynthesis. In contrast, the carbon in mineral oil and phthalates is fossil-based. LCAs have shown that mineral lubricants have a significantly higher GWP than lubricants derived from rapeseed or soybean oil.

Eutrophication and Acidification: Bio-based products often have higher impacts in categories related to agriculture, such as eutrophication (from fertilizer runoff) and acidification. The agricultural phase of producing the vegetable oil feedstock is the primary driver of these impacts.

Fossil Fuel Depletion: By definition, bio-based products reduce reliance on finite fossil resources, scoring better in this impact category compared to their petrochemical counterparts.

Toxicity and Biodegradability: One of the most significant advantages of vegetable oil-based esters is their superior environmental profile upon release. Unlike mineral oils, they are readily biodegradable, reducing their persistence in soil and water. Phthalate plasticizers have faced scrutiny for their potential to leach from products and act as endocrine disruptors, a concern that is generally lower for bio-based alternatives like citrate (B86180) esters or vegetable oil-based plasticizers.

Table 3: Qualitative LCA Comparison: Bio-based Ester vs. Petrochemical Analogues

| Impact Category | This compound (Bio-based) | Phthalate Plasticizers / Mineral Oil Lubricants | Rationale |

| Global Warming Potential | Lower | Higher | Use of biogenic carbon from a renewable feedstock. |

| Fossil Fuel Depletion | Lower | Higher | Feedstock is renewable biomass, not petroleum. |

| Eutrophication Potential | Higher | Lower | Impacts from agricultural phase (fertilizer use). |

| Acidification Potential | Higher | Lower | Impacts from agricultural machinery and fertilizer production. |

| Biodegradability | High (Readily) | Low (Persistent) | Ester structure is easily cleaved by environmental microbes. |

| Ecotoxicity (in-use/disposal) | Lower | Higher | Generally lower toxicity profile and non-persistent. |

Future Research Directions and Emerging Applications of 2 Methoxyethyl Ricinoleate

Pioneering Novel Catalytic Systems for Enhanced Synthesis Efficiency and Selectivity

The synthesis of 2-Methoxyethyl ricinoleate (B1264116), typically achieved through the esterification of ricinoleic acid with 2-methoxyethanol (B45455) or transesterification of castor oil, is a key area for optimization. Future research is directed towards developing advanced catalytic systems that offer higher efficiency, selectivity, and sustainability compared to conventional methods.

Key research thrusts include:

Heterogeneous Catalysts: A shift from homogeneous catalysts (e.g., mineral acids or alkalis), which are difficult to separate from the product mixture and can cause corrosion and waste disposal issues, to solid heterogeneous catalysts is a major focus. Materials like zeolites, functionalized resins, and metal oxides are being investigated for their potential to provide high activity, easy recovery, and reusability.

Enzymatic Catalysis: Lipases are gaining significant attention as biocatalysts for ester synthesis due to their high selectivity, operation under mild reaction conditions, and minimal byproduct formation. Research is focused on immobilizing lipases on various supports to enhance their stability and reusability, making the process more economically viable.

Nanocatalysts: The application of nanocatalysts offers advantages such as high surface-area-to-volume ratios, leading to increased catalytic activity. Developing magnetic nanocatalysts, for instance, could simplify catalyst separation through the application of an external magnetic field.

The goal is to design catalytic processes that not only maximize the yield and purity of 2-Methoxyethyl ricinoleate but also align with the principles of green chemistry by minimizing energy consumption and waste generation.

Table 1: Comparison of Catalytic Systems for Ricinoleate Ester Synthesis

| Catalyst Type | Advantages | Research Focus Areas |

| Homogeneous Acid/Base | Low cost, high reaction rates. | Process optimization to minimize waste. |

| Heterogeneous Solid Acids | Easy separation, reusable, non-corrosive. | Development of novel materials with higher activity and stability. |

| Enzymatic (Lipases) | High selectivity, mild conditions, minimal byproducts. | Immobilization techniques, use of extremophilic enzymes. |

| Nanocatalysts | High surface area, high activity. | Improving stability, simplifying recovery (e.g., magnetic cores). |

Exploration of Multifunctional Materials Incorporating this compound Derivatives

The functional groups present in this compound serve as reactive handles for polymerization and chemical modification, making it an excellent candidate for creating novel multifunctional materials. Research is expanding into leveraging these features to develop high-performance, bio-based polymers, coatings, and composites.

Emerging areas of exploration include:

Bio-based Polymers and Resins: The double bond can be used for polymerization or epoxidation to create epoxy resins for coatings and adhesives. The hydroxyl group can react with isocyanates to form polyurethanes, offering potential applications in foams, elastomers, and sealants.

Smart Materials: Derivatives of this compound could be incorporated into "smart" materials that respond to external stimuli. For example, its long alkyl chain could be used to impart hydrophobic properties to surfaces, or it could be functionalized to create self-healing polymers.

Biolubricants and Plasticizers: The inherent lubricity and biodegradability of the molecule make it a prime candidate for developing environmentally friendly lubricants and plasticizers. Research is focused on modifying its structure to enhance thermal stability and oxidative resistance for demanding applications.

Composite Materials: As a matrix material or a compatibilizer, this compound derivatives can be used with natural fibers (e.g., flax, hemp) to create fully biodegradable composite materials for automotive interiors, packaging, and consumer goods.

Strategic Integration within Integrated Biorefinery Concepts for Value Chain Optimization

The production of this compound can be made significantly more sustainable and economical by integrating it into a biorefinery model. An integrated biorefinery utilizes a whole-crop approach, converting biomass feedstocks into a spectrum of value-added products, including biofuels, biochemicals, and bio-based materials, thereby minimizing waste and maximizing profitability.

In the context of castor oil, a biorefinery could process the entire plant:

Castor Oil: Serves as the primary feedstock for producing a portfolio of high-value chemicals. Through targeted chemical pathways, the oil can be converted into this compound, sebacic acid, undecylenic acid, and other valuable oleochemicals.

Biomass Residues: The castor meal (after detoxification), stalks, and leaves can be converted into biofuels (e.g., biogas through anaerobic digestion), biochar for soil amendment, or platform chemicals through thermochemical processes.

Co-product Valorization: Glycerol, a co-product of transesterification, is a valuable building block for various chemical syntheses, further enhancing the economic viability of the biorefinery.

This integrated approach creates a circular economic model, optimizing the value chain from the agricultural feedstock to the final products and reducing the environmental footprint of chemical production.

Application of Computational Chemistry and Molecular Modeling for Predictive Structure-Performance Relationships

Computational chemistry and molecular modeling are powerful tools that can accelerate the development and optimization of this compound and its derivatives. By simulating molecular behavior, these methods can predict physical, chemical, and material properties, reducing the need for extensive and costly laboratory experiments.

Key applications include:

Property Prediction: Molecular modeling can be used to predict key properties such as viscosity, thermal stability, solubility, and reactivity. This is crucial for designing molecules with specific performance characteristics for applications like lubricants or polymers.

Reaction Mechanism Studies: Computational tools can elucidate the mechanisms of catalytic reactions, helping researchers design more efficient and selective catalysts for the synthesis of this compound.

Formulation Design: In applications like coatings or personal care products, simulations can predict how this compound will interact with other components in a formulation, aiding in the design of stable and effective products.

Material Performance Simulation: For polymer applications, computational models can predict mechanical properties like tensile strength and flexibility of materials derived from this compound, guiding the synthesis of materials tailored for specific end-uses.

By establishing clear structure-performance relationships, computational chemistry provides a rational design approach, saving time and resources in the innovation cycle.

Challenges and Opportunities in Industrial Scale-Up and Commercialization of this compound Production

While this compound holds significant promise, its successful industrial scale-up and commercialization face several challenges that must be addressed. However, these challenges are coupled with substantial opportunities driven by the global push for sustainability.

Table 2: Challenges and Opportunities in the Commercialization of this compound

| Aspect | Challenges | Opportunities |

| Feedstock | Fluctuations in castor bean supply and price; competition with other uses. | Development of high-yield castor varieties; utilization of non-arable land for cultivation. |

| Process Technology | Developing cost-effective and efficient catalytic processes for large-scale production. | Innovation in green chemistry and process intensification to reduce capital and operational costs. |

| Market | Competition with established petroleum-based chemicals; need for performance validation. | Growing consumer and regulatory demand for bio-based, biodegradable, and non-toxic products. |

| Economics | Achieving price-performance parity with conventional alternatives. | Creation of new, high-value markets for unique bio-based materials; premium pricing for green products. |

The primary opportunity lies in the compound's green credentials. As industries seek to reduce their carbon footprint and reliance on fossil fuels, the demand for high-performance, renewable chemicals like this compound is expected to grow significantly. Successful commercialization will depend on optimizing the entire value chain, from sustainable agriculture and efficient biorefining to targeted marketing in high-value application sectors.

Q & A

Q. Table 1: Optimal Transesterification Conditions for Methyl Ricinoleate (Reference for 2-Methoxyethyl Adaptation)

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 30°C | Maximizes catalyst activity |

| Methanol/Oil Molar Ratio | 6:1 | Drives equilibrium to esters |

| Catalyst (KOH) | 0.9% | Balances reaction rate vs. saponification |

| Time | 6 hours | Ensures near-complete conversion |

| Source: Cui et al. |

Q. Table 2: Key Spectral Peaks for this compound

| Technique | Key Peaks | Functional Group |

|---|---|---|

| FTIR | 1740 cm⁻¹ (C=O), 1200 cm⁻¹ (C-O) | Ester |

| ¹H NMR | 3.3 ppm (OCH₃), 5.3 ppm (CH=CH) | Methoxy, Olefin |

| GC-MS | m/z 312 (M⁺), 296 (M⁺ – CH₃O) | Molecular Ion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.